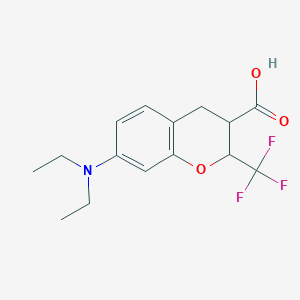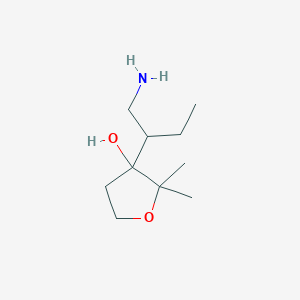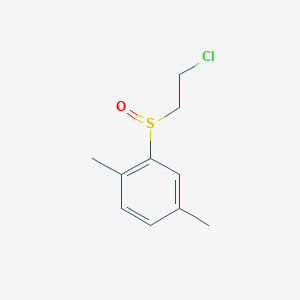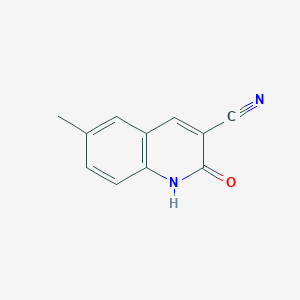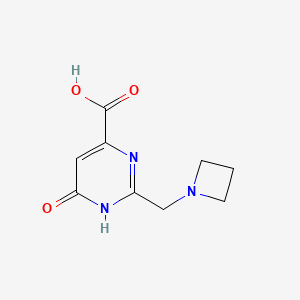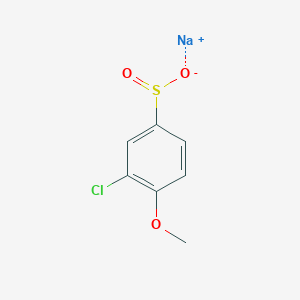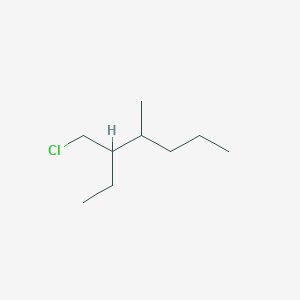
3-(Chloromethyl)-4-methylheptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Chloromethyl)-4-methylheptane is an organic compound characterized by the presence of a chloromethyl group attached to a heptane backbone. This compound is part of the organochlorine family, which is known for its diverse applications in various fields, including organic synthesis and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-4-methylheptane typically involves the chloromethylation of 4-methylheptane. This can be achieved through the reaction of 4-methylheptane with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under acidic conditions to facilitate the formation of the chloromethyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)-4-methylheptane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as hydroxide ions, to form alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the chloromethyl group can lead to the formation of hydrocarbons.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Substitution: 3-Hydroxymethyl-4-methylheptane.
Oxidation: 3-Formyl-4-methylheptane or 3-Carboxy-4-methylheptane.
Reduction: 3-Methyl-4-methylheptane.
Scientific Research Applications
3-(Chloromethyl)-4-methylheptane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of biochemical pathways involving chlorinated hydrocarbons.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-4-methylheptane involves its interaction with nucleophiles, leading to substitution reactions. The chloromethyl group acts as an electrophile, making it susceptible to attack by nucleophiles such as hydroxide ions. This results in the formation of new chemical bonds and the generation of various products.
Comparison with Similar Compounds
Similar Compounds
3-(Chloromethyl)-4-methylhexane: Similar structure but with a shorter carbon chain.
3-(Chloromethyl)-4-methyloctane: Similar structure but with a longer carbon chain.
3-(Chloromethyl)-4-methylpentane: Similar structure but with an even shorter carbon chain.
Uniqueness
3-(Chloromethyl)-4-methylheptane is unique due to its specific carbon chain length and the position of the chloromethyl group. This structural specificity can influence its reactivity and the types of reactions it undergoes, making it distinct from other similar compounds.
Properties
Molecular Formula |
C9H19Cl |
|---|---|
Molecular Weight |
162.70 g/mol |
IUPAC Name |
3-(chloromethyl)-4-methylheptane |
InChI |
InChI=1S/C9H19Cl/c1-4-6-8(3)9(5-2)7-10/h8-9H,4-7H2,1-3H3 |
InChI Key |
RQLQXVRAAIGNNH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)C(CC)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


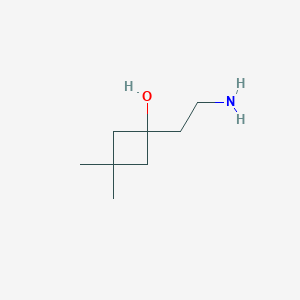
![2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-3-(4-methylpyridin-3-yl)propanoic acid](/img/structure/B15256702.png)

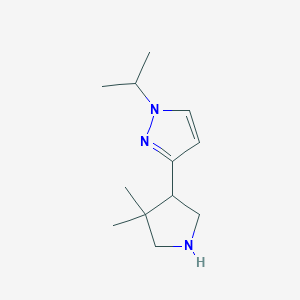
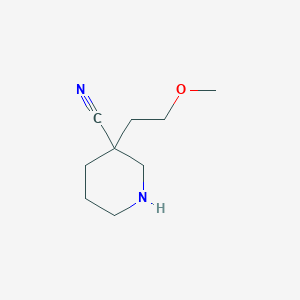
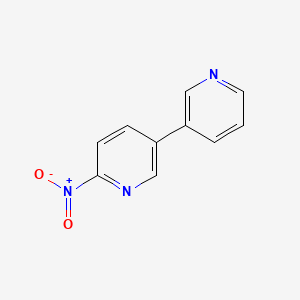
![2-cyclopropyl-N-[(3R)-piperidin-3-yl]acetamide](/img/structure/B15256724.png)
